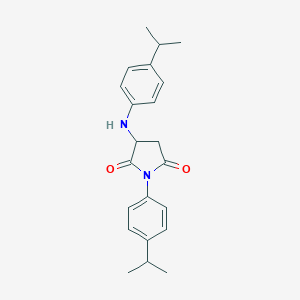![molecular formula C16H19N3O3S2 B399899 N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]thiophene-2-carboxamide CAS No. 672944-11-5](/img/structure/B399899.png)
N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a methylsulfonyl group, a phenyl ring, and a thiophene-2-carboxamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The key step includes the aza-Michael addition between diamine and the in situ generated sulfonium salt . The protected diamines are obtained from available amino acids .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The phenyl and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenyl and thiophene derivatives.
Aplicaciones Científicas De Investigación
N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]thiophene-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}thiophene-2-carboxamide
- N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide
- N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}pyridine-2-carboxamide
Uniqueness
N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]thiophene-2-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of the thiophene-2-carboxamide moiety distinguishes it from other similar compounds, potentially leading to different chemical reactivity and biological activity.
Propiedades
Número CAS |
672944-11-5 |
|---|---|
Fórmula molecular |
C16H19N3O3S2 |
Peso molecular |
365.5g/mol |
Nombre IUPAC |
N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C16H19N3O3S2/c1-24(21,22)19-10-8-18(9-11-19)14-6-4-13(5-7-14)17-16(20)15-3-2-12-23-15/h2-7,12H,8-11H2,1H3,(H,17,20) |
Clave InChI |
XJQFJJXADSDPMN-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
SMILES canónico |
CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-cyclohexyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B399816.png)
![2-[2-(cyclooctylimino)-3-ethyl-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B399818.png)
![N-(4-chlorophenyl)-2-[2-(cycloheptylimino)-3-ethyl-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B399820.png)




![N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B399828.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B399830.png)

![N-[4-(isobutyrylamino)-3-methoxyphenyl]butanamide](/img/structure/B399835.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B399836.png)
![N-[4-(isobutyrylamino)-2-methoxyphenyl]-2-methylpropanamide](/img/structure/B399837.png)
![2-(4-bromophenoxy)-N-[4-(piperidin-1-ylmethyl)phenyl]acetamide](/img/structure/B399839.png)
